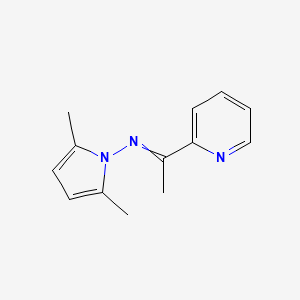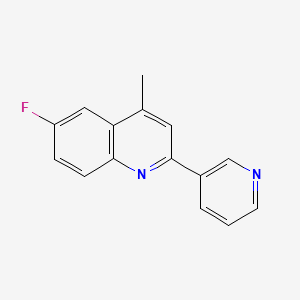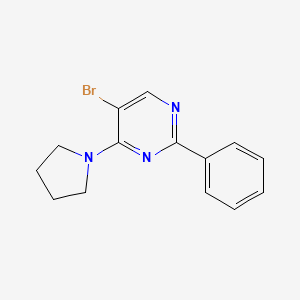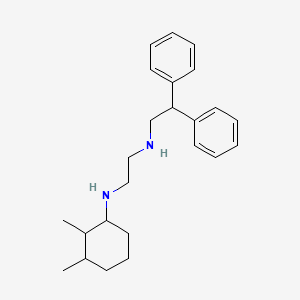
L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan is a peptide composed of five tryptophan residues. Tryptophan is an essential aromatic amino acid required for protein synthesis in humans and animals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA .
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial hosts such as Escherichia coli, followed by purification .
Analyse Chemischer Reaktionen
Types of Reactions
L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan can undergo various chemical reactions, including:
Reduction: Reducing agents such as sodium borohydride can reduce certain functional groups within the peptide.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the tryptophan residues.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the stability of the peptide .
Major Products
The major products formed from these reactions include oxidized tryptophan derivatives, reduced peptides, and substituted tryptophan residues .
Wissenschaftliche Forschungsanwendungen
L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan has several scientific research applications:
Wirkmechanismus
The mechanism of action of L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing their activity. The pathways involved include signal transduction cascades and metabolic pathways that are modulated by the presence of tryptophan residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other tryptophan-containing peptides such as:
- L-Tryptophyl-L-tryptophan
- L-Tryptophyl-L-tryptophyl-L-tryptophan
- L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan
Uniqueness
L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan is unique due to its extended sequence of tryptophan residues, which can confer distinct biochemical properties and interactions compared to shorter peptides .
Eigenschaften
CAS-Nummer |
564474-54-0 |
|---|---|
Molekularformel |
C55H52N10O6 |
Molekulargewicht |
949.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C55H52N10O6/c56-41(21-31-26-57-42-16-6-1-11-36(31)42)51(66)62-47(22-32-27-58-43-17-7-2-12-37(32)43)52(67)63-48(23-33-28-59-44-18-8-3-13-38(33)44)53(68)64-49(24-34-29-60-45-19-9-4-14-39(34)45)54(69)65-50(55(70)71)25-35-30-61-46-20-10-5-15-40(35)46/h1-20,26-30,41,47-50,57-61H,21-25,56H2,(H,62,66)(H,63,67)(H,64,68)(H,65,69)(H,70,71)/t41-,47-,48-,49-,50-/m0/s1 |
InChI-Schlüssel |
FAWGHWHAJVUSNS-SHQHHQQKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Methyl(4-phenoxyphenyl)amino]propane-1,2-diol](/img/structure/B14216884.png)


![3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14216904.png)
![2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine](/img/structure/B14216908.png)
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14216927.png)


![[(3S,7S,8S,9S,10R,11R,13S,14S)-3,7-bis(methoxycarbonyloxy)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-11-yl] methyl carbonate](/img/structure/B14216941.png)
![6-Methylspiro[3.4]octan-5-one](/img/structure/B14216948.png)


![N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14216960.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl-](/img/structure/B14216967.png)
